Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate: is a heterocyclic organic compound It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by a dehydration reaction to form the desired product . Other methods include oxidative cyclization, amination, and Grignard reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: This compound has a similar structure but features a pyrazole ring instead of an oxazole ring.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has a pyrrole ring and is used in similar applications.
Uniqueness: Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic organic compound recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features an oxazole ring structure that includes both nitrogen and oxygen atoms. Its molecular formula is C7H11NO4 with a molecular weight of approximately 173.17 g/mol. The specific functional groups present—methoxy, methyl, and carboxylate—are significant for its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or other vital processes, although the precise mechanism remains under investigation.
Anticancer Activity
This compound has also been studied for its potential anticancer properties. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cell lines such as HeLa and MCF-7.
- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Oncogenic Pathways : Preliminary data indicate that it may inhibit c-Myc transcriptional activity, which is crucial for tumor progression.
The following table summarizes the effects observed in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest |
A549 | 25 | Inhibition of c-Myc activity |
These results highlight the compound's potential as a therapeutic agent in oncology .
Current research is focused on elucidating the specific molecular targets and pathways affected by this compound. Some proposed mechanisms include:
- Binding Affinity : Studies are investigating the compound's binding affinity to enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors that mediate cellular responses to growth factors and hormones.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Combination Therapy : When used in combination with established chemotherapeutics, the compound enhanced the efficacy of treatments while reducing side effects.
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 4-methoxy-2-methyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-5-8-7(11-3,4-12-5)6(9)10-2/h4H2,1-3H3 |
InChI Key |
DTCAIPXGHZLGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)(C(=O)OC)OC |
Origin of Product |
United States |
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